![molecular formula C16H16BrNOS B2421311 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396874-56-8](/img/structure/B2421311.png)
3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide consists of a benzamide core with a bromine atom at the 3-position. Attached to the nitrogen atom of the amide group are a cyclopropyl group and a 2-(thiophen-2-yl)ethyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide are not well-documented. As a benzamide derivative, it likely has similar properties to other benzamides, which are typically solid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds structurally related to 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide are often utilized in synthetic chemistry for the construction of complex molecules. For example, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization highlights the utility of brominated and thiophene-containing compounds in forming heterocyclic structures under mild conditions (Wang et al., 2008). Similarly, radical addition of α-halo ester to homoallylic gallium or indium species leading to cyclopropane derivatives showcases the versatility of bromo-substituted compounds in radical chemistry (Usugi et al., 2002).
Biological Activities
While the direct biological activities of 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide were not mentioned, structurally similar compounds have been studied for their pharmacological potential. For instance, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, indicating the potential of bromo-substituted benzamide derivatives in antimalarial drug development (Banerjee et al., 2011).
Structural Studies
Research on compounds with similar structures also extends to crystallography to understand their molecular configurations and interactions. The crystal structure of a compound comprising a thiophene unit and benzamide moiety reveals intricate details about molecular packing, hydrogen bonding, and π···π interactions, which are crucial for understanding the compound's reactivity and potential intermolecular interactions (Sharma et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene-based analogs, have been shown to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug .
Mode of Action
For example, articaine, a 2,3,4-trisubstituent thiophene, acts as a voltage-gated sodium channel blocker .
Biochemical Pathways
Thiophene derivatives are known to influence a range of pathways, leading to various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities .
properties
IUPAC Name |
3-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c17-13-4-1-3-12(11-13)16(19)18(14-6-7-14)9-8-15-5-2-10-20-15/h1-5,10-11,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBMTCRASSNNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide |
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